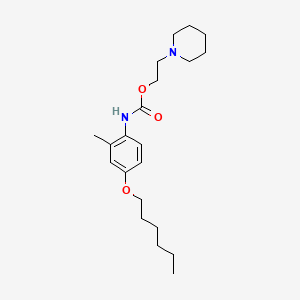
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a carbanilic acid core substituted with a hexyloxy group and a piperidinoethyl ester moiety. This compound is primarily used in research settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The hexyloxy group is introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the hexyloxy moiety to the carbanilic acid core .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The piperidinoethyl ester moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
Comparison: Compared to similar compounds, carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the hexyloxy and piperidinoethyl ester groups can influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
63986-47-0 |
|---|---|
Molekularformel |
C21H34N2O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-3-4-5-9-15-25-19-10-11-20(18(2)17-19)22-21(24)26-16-14-23-12-7-6-8-13-23/h10-11,17H,3-9,12-16H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
GKNHXRUADCYXJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


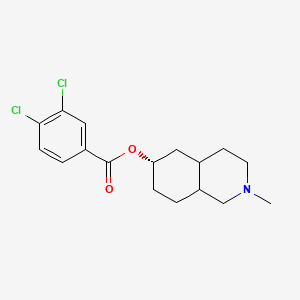
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
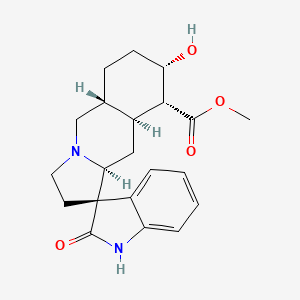
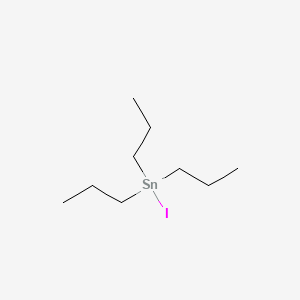
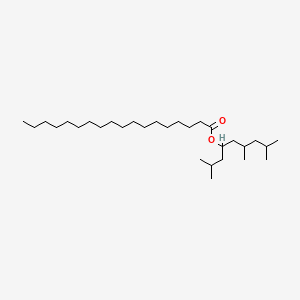
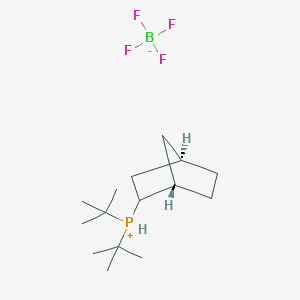
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
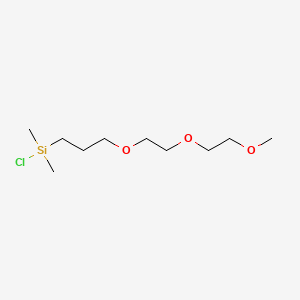
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
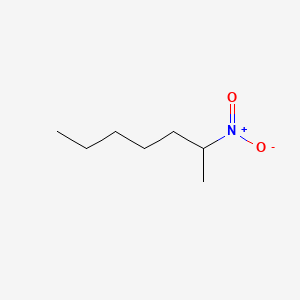

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)

